CWP232291 was synthesized by researchers at JW Pharmaceutical Corporation. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the Wnt/β-catenin pathway, which plays a significant role in cell proliferation and differentiation. This pathway is often dysregulated in various cancers, making it a critical target for therapeutic intervention .
The synthesis of CWP232291 involves several chemical reactions, primarily focusing on the construction of its pyrazoline core structure. The synthesis typically employs a 1,3-dipolar cycloaddition reaction using nitrilimines, which leads to the formation of pyrazoline derivatives. The specific steps include:
CWP232291 features a complex molecular structure characterized by its pyrazoline moiety, which contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 348.44 g/mol. The structure includes multiple aromatic rings that enhance its interaction with biological targets within the Wnt signaling pathway.
CWP232291 primarily acts by disrupting the interaction between β-catenin and its associated proteins within the Wnt signaling pathway. Upon administration, it induces degradation of β-catenin by promoting its phosphorylation through the action of glycogen synthase kinase 3 beta (GSK-3β). This mechanism effectively reduces β-catenin levels in the nucleus, thereby inhibiting transcriptional activation of Wnt target genes such as c-Myc and cyclin D1 .
The mechanism of action for CWP232291 involves several key steps:
CWP232291 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens in clinical applications.
CWP232291 has potential applications in various scientific fields:
CWP232291 (CWP291) is a small-molecule prodrug converted to its active form, CWP232204, which targets the Wnt/β-catenin pathway—a critical regulator of cell proliferation and stemness. Its mechanism involves two primary interventions:
CWP232204 disrupts β-catenin stability by enhancing its proteasomal degradation. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex (Axin/APC/GSK3β/CK1α), leading to ubiquitination and proteasomal breakdown. CWP232204 reactivates this degradation machinery in cancer cells by:
Table 1: CWP232291-Induced β-Catenin Degradation Kinetics
Cancer Model | β-Catenin Reduction | Time to Max Effect | Key Molecular Markers |
---|---|---|---|
Prostate Cancer (CRPC) | 80–90% | 6–12 hours | ↑p-β-catenin (Ser33/37), ↑Ubiquitin |
Ovarian Cancer | 70–85% | 8–14 hours | ↑GSK3β activity, ↓Active β-catenin |
AML Blasts | 60–75% | 12–24 hours | ↑Proteasome activity, ↓Nuclear β-catenin |
CWP232291 suppresses β-catenin/TCF-mediated gene transcription by:
CWP232291 triggers unresolved ER stress, leading to intrinsic apoptosis:
CWP232291 targets the Wnt/β-catenin-AR crosstalk, a key driver of CRPC:
Table 2: Impact of CWP232291 on AR Signaling in CRPC Models
AR-Related Target | Change Post-Treatment | Functional Consequence | Experimental Model |
---|---|---|---|
AR-FL (Full-Length) | ↓40–50% | Reduced androgen sensitivity | LNCaP/VCaP cells |
AR-V7 | ↓60–80% | Loss of constitutive AR activity | 22Rv1 cells, CRPC organoids |
PSA (KLK3) | ↓75% | Biomarker of AR pathway inhibition | CRPC patient tissues |
Nuclear β-catenin-AR | Disrupted complexes | Impaired transcriptional activation | Co-immunoprecipitation assays |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6